![molecular formula C26H24N4O3S B2374258 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 898446-52-1](/img/structure/B2374258.png)
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-[1,1'-Biphenyl]-4-Sulfonamide belongs to the class of sulfonamides, known for their antimicrobial properties. A study by Oliveira et al. (2015) investigated the antimicrobial activity of a related compound, 4-(Phenylsulfonyl) morpholine, against various microorganisms including Staphylococcus aureus and Escherichia coli, showing significant modulating activity (Oliveira et al., 2015).
Anticonvulsant Potential
Khokra et al. (2019) synthesized benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant potential. This suggests a potential research avenue for this compound in neurological disorders (Khokra et al., 2019).
Glucan Synthase Inhibition
Research by Zhou et al. (2011) on pyridazinone derivatives, which share structural similarities with the compound , revealed potent β-1,3-glucan synthase inhibitory activity. This could imply similar antifungal properties for this compound (Zhou et al., 2011).
Inhibition of Carbonic Anhydrase and Acetylcholinesterase
Compounds such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have been studied by Supuran et al. (2013) for their inhibitory effects on carbonic anhydrase and acetylcholinesterase, indicating potential applications in metabolic disorders and neurodegenerative diseases (Supuran et al., 2013).
Enzyme Inhibitory Activities
Abbasi et al. (2019) investigated new sulfonamides with enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, suggesting a potential role for the compound in diabetes and Alzheimer's disease research (Abbasi et al., 2019).
Angiotensin II Antagonism
Ashton et al. (1994) explored triazolinone biphenylsulfonamide derivatives as angiotensin II antagonists, providing insights into the possible application of this compound in cardiovascular diseases (Ashton et al., 1994).
Apoptotic Effects in Cancer Cells
Cumaoğlu et al. (2015) synthesized sulfonamide derivatives and evaluated their pro-apoptotic effects in cancer cells. This indicates potential research applications of the compound in oncology (Cumaoğlu et al., 2015).
Interaction with Serum Albumin
A study by Zhang et al. (2015) on the interaction of sulfonamide derivatives with bovine serum albumin might provide insights into the pharmacokinetics of this compound (Zhang et al., 2015).
Propriétés
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c31-34(32,24-12-8-21(9-13-24)20-4-2-1-3-5-20)29-23-10-6-22(7-11-23)25-14-15-26(28-27-25)30-16-18-33-19-17-30/h1-15,29H,16-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXELDNUHNAGYOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



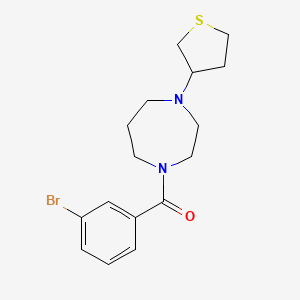
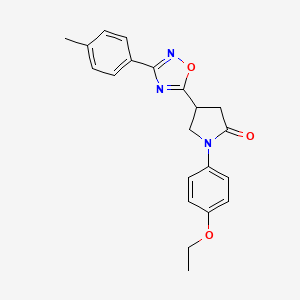
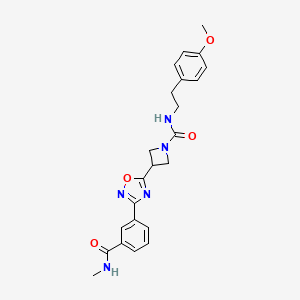
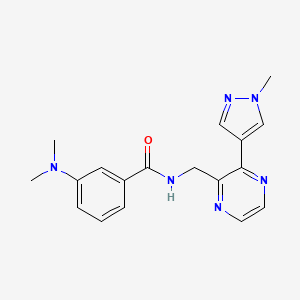
![1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374189.png)
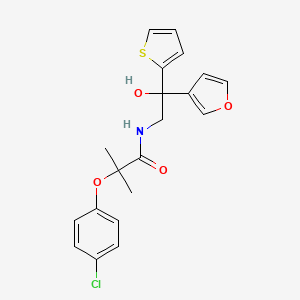

![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)
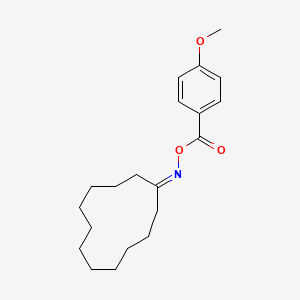
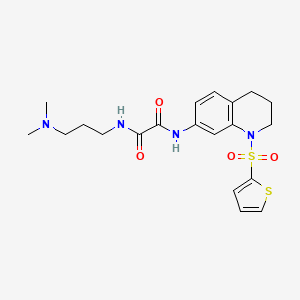
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374198.png)
